![molecular formula C11H14ClNO2 B2540702 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride CAS No. 58665-01-3](/img/structure/B2540702.png)
2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride
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Overview
Description
The compound "2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride" is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in many pharmacologically active molecules. The indole moiety is often modified to enhance biological activity or to create new therapeutic agents. The papers provided discuss various indole derivatives and their synthesis, properties, and potential applications in medicine.
Synthesis Analysis
The synthesis of indole derivatives is a topic of significant interest. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors, with some showing high potency and selectivity . Another study developed a new method for synthesizing
Scientific Research Applications
Synthesis and Structural Studies
Research has been conducted on the synthesis of various chemical compounds that are structurally related to 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid; hydrochloride. For instance, S. Yamaguchi et al. (1992) explored the preparation of (2-Methyl-2H-chromen-2-yl)acetic acids through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, indicating a methodology potentially relevant to the synthesis of related compounds (S. Yamaguchi, Koichi Takahashi, Y. Kawase, 1992).
A. A. Dudinov et al. (2001) developed a new method for the synthesis of N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids. This method involved the alkylation of cyclic 1,3-diketones, demonstrating an innovative approach to creating similar indole-based structures (A. A. Dudinov, D. Kozhinov, M. Krayushkin, 2001).
Green Chemistry and Drug Design
- In the field of green chemistry and drug design, Y. Dathu Reddy et al. (2014) worked on environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of (2-Oxo-2,3-dihydro-isoindol-2-yl)acetic acid. This research showcases the integration of sustainable practices in the synthesis of medically relevant compounds (Y. Dathu Reddy, C. Venkata Ramana Reddy, P. Dubey, 2014).
Safety and Hazards
properties
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGPALZRZQTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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